N-(3-cyclopropyl-3-hydroxypropyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-(3-cyclopropyl-3-hydroxypropyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by a pyrrolidinone core substituted with a carboxamide group, a 3,4-dimethylphenyl ring, and a cyclopropane-containing hydroxypropyl chain.
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-12-3-6-16(9-13(12)2)21-11-15(10-18(21)23)19(24)20-8-7-17(22)14-4-5-14/h3,6,9,14-15,17,22H,4-5,7-8,10-11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQPYNAVSOFBRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCC(C3CC3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyclopropyl-3-hydroxypropyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, a compound with the CAS number 1396885-13-4, has gained attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 330.4 g/mol. Its structure includes a cyclopropyl group, a hydroxypropyl chain, and a pyrrolidine core with a carboxamide functional group.
The biological activity of N-(3-cyclopropyl-3-hydroxypropyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects in different diseases.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in treating bacterial infections.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its possible use in inflammatory diseases.
- Neuroprotective Properties : Research indicates that the compound may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative conditions.
Case Studies
Comparative Analysis
The table below compares N-(3-cyclopropyl-3-hydroxypropyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide with similar compounds regarding their biological activities.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares key features with acetamide and piperidine/pyrrolidine derivatives documented in pesticide and chemical catalogs (Table 1).
Table 1: Key Structural Comparisons
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Primary Use/Application |
|---|---|---|---|---|
| N-(3-cyclopropyl-3-hydroxypropyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | Pyrrolidinone | 3,4-Dimethylphenyl, cyclopropyl-hydroxypropyl carboxamide | ~350.4* | Undocumented (likely herbicide) |
| Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) | Acetamide | 2,6-Diethylphenyl, methoxymethyl | 269.8 | Herbicide (maize, soybean) |
| Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) | Acetamide | 2,6-Diethylphenyl, propoxyethyl | 311.9 | Herbicide (rice paddies) |
| 1-(2,5-Dimethylphenyl)piperazine | Piperazine | 2,5-Dimethylphenyl | 190.28 | Chemical intermediate |
| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | Pyrazole | 3-Chlorophenylsulfanyl, trifluoromethyl, aldehyde | ~294.7* | Undocumented (likely pesticide) |
*Calculated based on molecular formula.
Key Differences and Implications
- Substituent Complexity : The target compound’s cyclopropyl-hydroxypropyl chain distinguishes it from simpler alkyl or alkoxy groups in alachlor and pretilachlor. This may enhance steric hindrance or modulate solubility .
- Polarity : The hydroxy group in the target compound contrasts with the methoxy or chloro groups in analogs, suggesting altered pharmacokinetic properties (e.g., bioavailability, degradation rate) .
Pharmacological/Agrochemical Performance
- Herbicidal Activity : Alachlor and pretilachlor inhibit fatty acid elongation in weeds. The target compound’s dimethylphenyl group may confer similar activity, but its hydroxypropyl chain could reduce soil persistence compared to chloroacetamides .
- Synthetic Accessibility : Piperazine derivatives like 1-(2,5-dimethylphenyl)piperazine are simpler to synthesize, whereas the target compound’s multi-step synthesis (due to cyclopropane and hydroxypropyl groups) may limit cost-effectiveness .
Research Findings and Data Gaps
- : Chloroacetamide herbicides (e.g., alachlor) are well-documented, but the target compound’s lack of a chloro group may reduce environmental toxicity .
- : Piperazine intermediates (e.g., 1-(2,5-dimethylphenyl)piperazine) highlight the importance of aryl substitution patterns in bioactivity, suggesting the target’s 3,4-dimethylphenyl group could optimize receptor interactions .
- : Pyrazole derivatives with sulfanyl groups (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) demonstrate the agrochemical relevance of heterocycles, though the target compound’s pyrrolidinone core remains underexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
